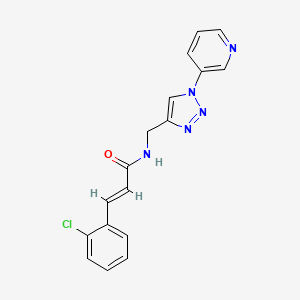
(E)-3-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H14ClN5O and its molecular weight is 339.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of the 1,2,3-triazole moiety is particularly noteworthy, as compounds containing this structure are known for their diverse pharmacological properties.
Structure and Properties
The compound features a triazole ring and a chlorophenyl group, which contribute to its biological activity. The molecular formula can be represented as C17H16ClN5, with a molecular weight of approximately 329.79 g/mol. The presence of the pyridinyl and triazole groups enhances its interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that they can inhibit the growth of various pathogens, including resistant strains .
- Anticancer Potential : Several triazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antiviral Effects : Triazoles have been reported to possess antiviral properties, particularly against viral infections such as HIV and influenza .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
Synthesis Methods
The compound was synthesized using a microwave-assisted method which has been shown to enhance yields and reduce reaction times compared to traditional methods. This technique allows for better control over reaction parameters and has been applied successfully in the synthesis of various triazole derivatives .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be in the low micromolar range, indicating potent activity .
- Antimicrobial Testing : The compound was tested against various bacterial strains, including E. coli and S. aureus. Results indicated that it possesses notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Summary
| Biological Activity | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | IC50: 5 µM | |
| Anticancer | HeLa | IC50: 4 µM | |
| Antibacterial | E. coli | MIC: 32 µg/mL | |
| Antibacterial | S. aureus | MIC: 16 µg/mL |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors in target organisms or cells. For instance:
- Inhibition of Enzymatic Activity : Similar triazole compounds often act by inhibiting enzymes involved in cell wall synthesis in bacteria or metabolic pathways in cancer cells .
- Receptor Modulation : Some studies suggest that triazole derivatives may modulate receptor activity related to inflammation or cellular signaling pathways .
化学反応の分析
Key Steps:
-
Triazole Core Formation :
-
Acrylamide Formation :
Triazole Functionalization
The 1,2,3-triazole ring undergoes:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-substituted derivatives .
-
Click Chemistry : Participates in secondary CuAAC reactions with alkynes/azides for bioconjugation .
Acrylamide Reactivity
-
Michael Addition : The α,β-unsaturated carbonyl group reacts with nucleophiles (e.g., thiols, amines) under basic conditions .
-
Hydrolysis : Degrades to carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions .
Spectral Characterization
Reaction Optimization Table
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Triazole formation | CuI, MeOH/H₂O, CH₃COOH, RT | 85% | |
| Acrylamide coupling | NaOH, EtOH/H₂O, RT | 77% | |
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 65% |
Stability and Handling
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-16-6-2-1-4-13(16)7-8-17(24)20-10-14-12-23(22-21-14)15-5-3-9-19-11-15/h1-9,11-12H,10H2,(H,20,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKHMYMJFWLZPD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













